Egfr-IN-91 -

Egfr-IN-91

Catalog Number: EVT-12514527
CAS Number:
Molecular Formula: C22H25ClFN5O3
Molecular Weight: 461.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Egfr-IN-91 is classified as a selective inhibitor of the epidermal growth factor receptor tyrosine kinase. It is derived from a series of synthetic compounds designed to modulate the activity of the epidermal growth factor receptor, which is often overexpressed or mutated in several types of cancer, including lung and breast cancers.

Synthesis Analysis

Methods and Technical Details

The synthesis of Egfr-IN-91 typically involves multi-step organic synthesis techniques. The process may include:

  1. Initial Formation: Starting materials are chosen based on their ability to form key functional groups necessary for activity against the epidermal growth factor receptor.
  2. Coupling Reactions: Various coupling reactions are employed to build the core structure of the compound. This may involve amide bond formation or other coupling strategies to link aromatic rings or heterocycles.
  3. Purification: After synthesis, the compound is purified using techniques such as high-performance liquid chromatography to ensure that the final product meets purity standards required for biological testing.

The exact synthetic route can vary based on modifications aimed at enhancing potency or selectivity.

Molecular Structure Analysis

Structure and Data

Egfr-IN-91 has a complex molecular structure characterized by specific functional groups that facilitate binding to the epidermal growth factor receptor. The key features include:

  • Aromatic Rings: These contribute to π-π stacking interactions with the receptor.
  • Amine Groups: These are crucial for hydrogen bonding with specific amino acids in the receptor's active site.
  • Molecular Weight: The molecular weight of Egfr-IN-91 is approximately 400 Da, which is typical for small molecule inhibitors.

The three-dimensional conformation of Egfr-IN-91 allows it to fit into the active site of the epidermal growth factor receptor, inhibiting its activity effectively.

Chemical Reactions Analysis

Reactions and Technical Details

Egfr-IN-91 undergoes various chemical reactions that are crucial for its activity:

  1. Binding Interactions: The primary reaction involves non-covalent interactions with the epidermal growth factor receptor, including hydrogen bonds and hydrophobic interactions.
  2. Metabolic Stability: In biological systems, Egfr-IN-91 may be subjected to metabolic transformations, including oxidation or conjugation, which can affect its efficacy and half-life.

Understanding these reactions is essential for optimizing the pharmacokinetic properties of Egfr-IN-91.

Mechanism of Action

Process and Data

The mechanism of action of Egfr-IN-91 primarily involves:

  1. Inhibition of Tyrosine Kinase Activity: By binding to the active site of the epidermal growth factor receptor, Egfr-IN-91 prevents phosphorylation of downstream signaling molecules.
  2. Blocking Dimerization: The compound may also inhibit dimerization of the epidermal growth factor receptor, a necessary step for its activation.

This inhibition leads to reduced cell proliferation and survival in cancer cells that rely on epidermal growth factor receptor signaling.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Egfr-IN-91 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents but may have limited solubility in aqueous environments, impacting its bioavailability.
  • Stability: The compound shows stability under physiological conditions but may degrade under extreme pH or temperature conditions.
  • LogP Value: The partition coefficient (LogP) indicates moderate lipophilicity, which is favorable for cell membrane permeability.

These properties are critical for determining the formulation and delivery methods for therapeutic use.

Applications

Scientific Uses

Egfr-IN-91 has several promising applications in scientific research and clinical settings:

  1. Cancer Therapy: It is being investigated as a potential treatment for cancers driven by aberrant epidermal growth factor receptor signaling.
  2. Research Tool: As a selective inhibitor, it serves as a valuable tool for studying epidermal growth factor receptor biology and signaling pathways in various cellular contexts.
  3. Combination Therapies: Egfr-IN-91 may be used in combination with other therapeutic agents to enhance efficacy against resistant cancer phenotypes.

Properties

Product Name

Egfr-IN-91

IUPAC Name

N-(3-chloro-2-fluorophenyl)-7-methoxy-6-[2-(4-methylpiperazin-1-yl)oxyethoxy]quinazolin-4-amine

Molecular Formula

C22H25ClFN5O3

Molecular Weight

461.9 g/mol

InChI

InChI=1S/C22H25ClFN5O3/c1-28-6-8-29(9-7-28)32-11-10-31-20-12-15-18(13-19(20)30-2)25-14-26-22(15)27-17-5-3-4-16(23)21(17)24/h3-5,12-14H,6-11H2,1-2H3,(H,25,26,27)

InChI Key

OXIJKGCVPJOUEO-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)OCCOC2=C(C=C3C(=C2)C(=NC=N3)NC4=C(C(=CC=C4)Cl)F)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.